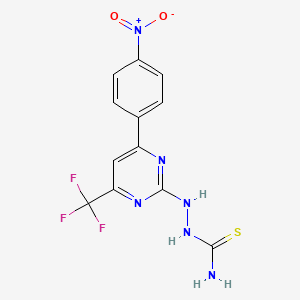

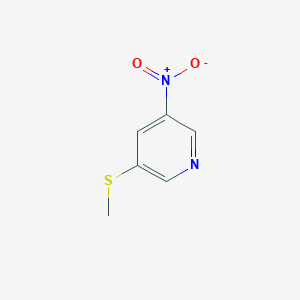

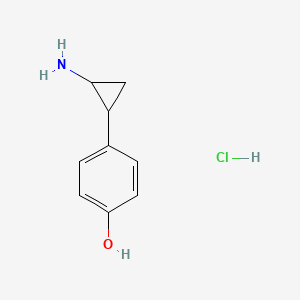

![molecular formula C13H17NO3 B6592334 benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate CAS No. 1932090-03-3](/img/structure/B6592334.png)

benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate, also known as Boc-3-hydroxycyclopentylamine, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Novel Agonists and Catalytic Applications

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate and its derivatives have been explored in various scientific research areas, demonstrating a broad range of applications beyond their initial chemical interest.

Neuronal Nicotinic Receptor Agonists : A study detailed the synthesis of a potent selective neuronal nicotinic receptor (NNR) agonist, utilizing an enantiomerically pure pharmacophore constructed from benzyl N-allyl-N-(2-hydroxyimino-ethyl)-carbamate. This pharmacophore was part of the compound A-366833, indicating its potential in neurological research and therapeutic applications (Jianguo Ji et al., 2005).

Catalysis in Organic Synthesis : Research highlighted the use of benzyl carbamate derivatives in Au(I)-catalyzed intramolecular hydrofunctionalization of allenes. This process led to the efficient formation of various heterocycles, showcasing the compound's utility in facilitating complex organic transformations (Zhibin Zhang et al., 2006).

Cholinesterase Inhibitors : A series of silicon-based carbamate derivatives showed potential as acetyl- and butyrylcholinesterase inhibitors. Some of these molecules exhibited inhibitory activities comparable or superior to certain marketed drugs, suggesting their applications in treating conditions such as Alzheimer's disease (A. Bąk et al., 2019).

Stereochemical Control in Synthesis : Studies on benzylic carbamates and arylboronic esters revealed the influence of ligands on the stereochemical outcome of cross-coupling reactions. This work provides valuable insights for synthetic chemists on controlling stereochemistry using achiral catalysts, critical for the synthesis of complex organic molecules (Michael R Harris et al., 2013).

Antitubercular and Antibacterial Agents : Compounds based on the (3-benzyl-5-hydroxyphenyl)carbamate framework were discovered to possess potent in vitro and in vivo efficacy against M. tuberculosis strains and Gram-positive bacteria. These findings open avenues for the development of new antibacterial agents targeting resistant strains (Yaping Cheng et al., 2019), (Hua-ju Liang et al., 2020).

Mechanism of Action

Target of Action

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate, also known as Carbamic acid, (3-hydroxycyclopentyl)-, phenylmethyl ester, cis- (9CI), is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary targets of this compound are therefore amines, which are organic compounds that contain a basic nitrogen atom with a lone pair .

Mode of Action

The compound acts as a protecting group for amines during chemical reactions . It can be installed and removed under relatively mild conditions . The carboxybenzyl (CBz) group, which is a part of this compound, can be removed using catalytic hydrogenation (Pd-C, H2) .

Biochemical Pathways

It is known that carbamates play a crucial role in the synthesis of peptides . They protect amines from reacting with other groups during the synthesis process, allowing for the controlled formation of peptide bonds .

Pharmacokinetics

It is known that benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . This suggests that its bioavailability could be influenced by factors such as the solvent used and the pH of the environment .

Result of Action

The primary result of the action of this compound is the protection of amines during the synthesis of peptides . By acting as a protecting group, it allows for the controlled formation of peptide bonds, which are crucial for the structure and function of proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the installation and removal of the carbamate protecting group . Additionally, the solvent used can influence the solubility and therefore the bioavailability of the compound .

properties

IUPAC Name |

benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLLUGKKOBOJGH-NWDGAFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1NC(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Benzyl (3-hydroxycyclopentyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

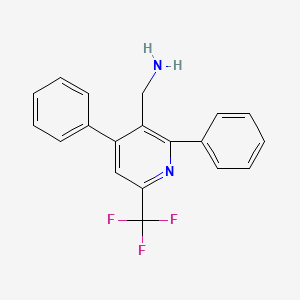

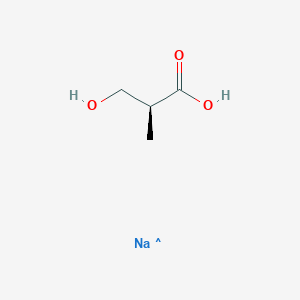

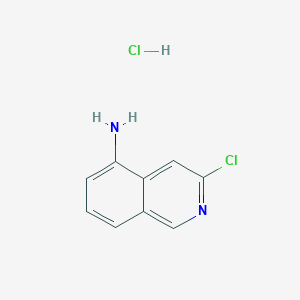

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)

![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)